Magnesium glycinate

Overview

Description

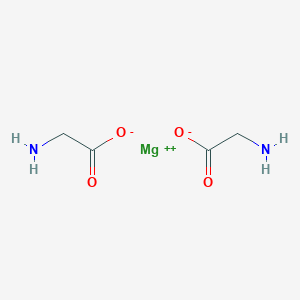

Magnesium glycinate is a compound formed by the combination of magnesium and glycine, an amino acid. This compound is known for its high bioavailability, meaning it is easily absorbed by the body. Magnesium is an essential mineral involved in numerous bodily functions, including muscle and nerve function, blood sugar regulation, and bone health. Glycine, on the other hand, is a non-essential amino acid that plays a role in neurotransmission and has antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium glycinate can be synthesized by reacting glycine with a magnesium compound such as magnesium oxide or magnesium hydroxide. The reaction typically involves dissolving glycine in water and then adding the magnesium compound. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. For example, one method involves adding glycine to deionized water, heating the mixture to around 85°C, and then adding magnesium hydroxide in portions. The reaction is allowed to proceed for about two hours, followed by filtration to remove any insoluble substances .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reactant mixture is often subjected to additional purification steps, such as alcohol precipitation and vacuum drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium glycinate primarily undergoes chelation reactions, where the magnesium ion forms coordinate bonds with the amino and carboxyl groups of glycine. This results in the formation of stable five-membered rings. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as glycine and magnesium compounds (e.g., magnesium oxide, magnesium hydroxide). The reaction conditions include aqueous solutions, moderate heating (70-85°C), and stirring to ensure complete dissolution and reaction .

Major Products Formed: The primary product of the reaction is this compound itself. The reaction is designed to maximize the yield of this compound, with minimal by-products .

Scientific Research Applications

Glycemic Control and Diabetes Management

Magnesium glycinate has shown promise in improving glycemic control in individuals with prediabetes and type 2 diabetes. Studies indicate that it can reduce fasting plasma glucose levels and enhance insulin sensitivity, making it a valuable adjunct in diabetes management .

- Case Study : A clinical trial involving diabetic patients demonstrated significant reductions in HbA1C levels after supplementation with this compound over three months, suggesting its role in managing blood sugar levels effectively.

Pain Management

Research indicates that this compound may alleviate chronic pain conditions. Its mechanism involves acting as an NMDA receptor antagonist, which can help modulate pain perception .

- Case Study : A pediatric patient suffering from chronic back pain experienced rapid relief after being treated with this compound, highlighting its efficacy in pain management .

Mental Health and Neurological Benefits

Magnesium is crucial for brain health, influencing neurotransmitter function and neuroplasticity. This compound supplementation has been linked to reduced symptoms of anxiety and depression .

- Research Findings : A systematic review found that magnesium supplementation could decrease anxiety levels and improve mood in individuals with low magnesium status.

Cardiovascular Health

Higher magnesium levels are associated with a lower risk of cardiovascular events. This compound may improve endothelial function and reduce arterial stiffness, contributing to overall heart health .

- Case Study : In a cohort study of patients with chronic kidney disease, those receiving magnesium supplementation showed improved renal function and reduced cardiovascular risk markers.

Chronic Fatigue Syndrome

Some studies suggest that this compound may be beneficial for individuals suffering from chronic fatigue syndrome by improving energy metabolism and reducing fatigue symptoms .

Asthma Management

Magnesium's role as a bronchodilator suggests that this compound may help reduce the severity of asthma attacks by relaxing bronchial muscles .

Gastrointestinal Health

Due to its gentle nature on the stomach compared to other forms of magnesium, this compound is often recommended for individuals with gastrointestinal disorders or those who have undergone bowel surgeries.

Summary of Research Findings

Mechanism of Action

Magnesium glycinate is often compared with other magnesium supplements, such as magnesium oxide, magnesium citrate, and magnesium gluconate.

Magnesium Oxide: Magnesium oxide is an inorganic salt with a high magnesium content but low bioavailability. It is commonly used as a laxative and antacid but may cause gastrointestinal side effects such as diarrhea .

Magnesium Citrate: Magnesium citrate is a combination of magnesium and citric acid. It is highly bioavailable and is often used to treat constipation due to its mild laxative effect. it may not be as well-tolerated as this compound in individuals with sensitive digestive systems .

Magnesium Gluconate: Magnesium gluconate is a magnesium salt of gluconic acid. It is used to address magnesium deficiency and has similar bioavailability to this compound. it may also have laxative effects .

Uniqueness of this compound: this compound stands out due to its high bioavailability and minimal gastrointestinal side effects. It is particularly suitable for individuals with sensitive digestive systems and those who require efficient magnesium supplementation .

Comparison with Similar Compounds

- Magnesium oxide

- Magnesium citrate

- Magnesium gluconate

Biological Activity

Magnesium glycinate, a chelated form of magnesium combined with the amino acid glycine, is recognized for its enhanced bioavailability and absorption compared to other magnesium supplements. This article explores its biological activity, including mechanisms of action, benefits, and relevant research findings.

Overview of this compound

This compound is often used to address magnesium deficiency, which is linked to various health issues such as cardiovascular diseases, diabetes, and chronic pain. The compound is characterized by its high solubility and bioavailability, making it a preferred option for supplementation.

- Enhanced Absorption : this compound's chelation with glycine facilitates better absorption in the gastrointestinal tract compared to other forms like magnesium oxide or citrate. Studies indicate that this compound exhibits superior cellular uptake rates in Caco-2 cells (an intestinal cell model) compared to other magnesium salts .

- Role in Enzyme Activation : Magnesium acts as a cofactor for over 300 enzymatic reactions in the body, including those involved in energy production, DNA synthesis, and protein synthesis. Its presence is crucial for the activation of insulin receptors and glucose metabolism .

- Neuromuscular Function : Glycine contributes to neurotransmitter regulation and collagen synthesis, which supports muscle function and recovery . This dual action enhances overall neuromuscular health.

Table 1: Key Benefits of this compound

Case Studies

- Chronic Pain Relief : In a clinical trial involving patients with fibromyalgia, those supplemented with this compound reported significant reductions in pain levels compared to a placebo group. The study highlighted the compound's potential as a non-pharmaceutical intervention for chronic pain management.

- Mental Health Improvement : A study assessed the effects of this compound on individuals with anxiety disorders. Participants receiving this compound showed marked improvements in anxiety scores after eight weeks compared to those receiving placebo.

- Diabetes Management : Research involving type 2 diabetes patients indicated that supplementation with this compound improved glycemic control and reduced fasting blood glucose levels significantly over a 12-week period.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound:

- A study demonstrated that this compound has an absorption rate approximately 1.6 times faster than magnesium chloride at one hour post-administration, indicating its superior bioavailability .

- Another investigation into the cellular uptake kinetics revealed that this compound reached saturation at lower concentrations than other forms of magnesium, suggesting more efficient utilization by cells .

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of magnesium glycinate in cellular repair and DNA synthesis?

this compound participates in DNA/RNA synthesis and cellular repair by maintaining intracellular magnesium ion homeostasis, which is critical for enzymatic functions such as polymerase activity. Experimental models often utilize in vitro cell cultures (e.g., HEK293 or HeLa cells) treated with this compound at concentrations of 2–10 mM. Researchers measure outcomes via qPCR for gene expression, Western blotting for protein synthesis, and fluorescence assays for antioxidant status .

Q. How does the bioavailability of this compound compare to other magnesium compounds in experimental models?

Bioavailability is typically assessed using isotopic tracing (e.g., ²⁶Mg) or balance studies in rodent models. This compound exhibits higher absorption rates (60–70%) compared to inorganic forms like magnesium oxide (4–15%). Methodologies include urinary excretion analysis over 24–48 hours and serum magnesium levels measured via atomic absorption spectroscopy. Comparative studies should control for dietary magnesium intake and renal function .

Q. What are the standard protocols for ensuring safe handling and storage of this compound in laboratory settings?

Key protocols include:

- Storage : In sealed, labeled containers at controlled room temperature (20–25°C), away from incompatible materials (e.g., strong oxidizers).

- Handling : Use NIOSH-approved respirators (N95) and nitrile gloves to minimize dust inhalation or skin contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Engineering controls like fume hoods and eyewash stations are mandatory .

Advanced Research Questions

Q. What experimental designs are recommended to assess the efficacy of this compound in migraine prophylaxis, considering conflicting clinical data?

To resolve discrepancies, employ double-blind, randomized controlled trials (RCTs) with:

- Primary endpoints : Migraine frequency (days/month) and intensity (visual analog scale).

- Dosage : 400–600 mg/day this compound vs. placebo, administered over 12 weeks.

- Confounding controls : Stratify participants by baseline serum magnesium levels and use covariance analysis to adjust for dietary intake. Refer to the systematic review by European Journal of Internal Medicine for meta-analytical frameworks .

Q. How can researchers address contradictions in data regarding this compound's effects on anxiety and sleep disorders?

Contradictions may arise from heterogeneous study populations or subjective outcome measures. Solutions include:

- Standardized metrics : Use polysomnography for sleep architecture analysis and validated scales (e.g., GAD-7 for anxiety).

- Mechanistic studies : Employ rodent models to isolate glycine’s neuromodulatory effects (e.g., GABA receptor binding assays) from magnesium’s ionic contributions.

- Meta-regression : Analyze dose-response relationships and participant demographics (e.g., age, comorbidities) across studies .

Q. What methodologies are optimal for quantifying this compound's absorption kinetics in different physiological compartments?

Advanced techniques include:

- Compartmental modeling : Use dual-isotope tracer studies (oral ²⁵Mg and intravenous ²⁶Mg) to calculate fractional absorption and tissue distribution.

- Imaging : Synchrotron X-ray fluorescence microscopy for real-time magnesium tracking in intestinal epithelia.

- Pharmacokinetic assays : LC-MS/MS to measure glycinate dissociation rates in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) .

Q. Methodological Considerations Table

Properties

CAS No. |

14783-68-7 |

|---|---|

Molecular Formula |

C4H8MgN2O4 |

Molecular Weight |

172.42 g/mol |

IUPAC Name |

magnesium;2-aminoacetate |

InChI |

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

AACACXATQSKRQG-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Key on ui other cas no. |

14783-68-7 |

Synonyms |

is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.